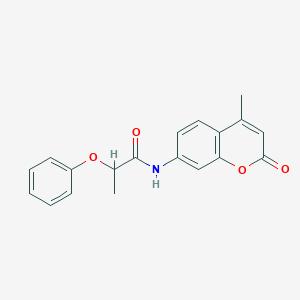
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BHMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BHMP is a pyrrole derivative that exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties.
作用機序
The mechanism of action of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that this compound inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer. This compound also inhibits the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound exhibits biochemical and physiological effects that are relevant to its therapeutic potential. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound also induces apoptosis in cancer cells and inhibits the growth of tumors. Additionally, this compound inhibits the growth of gram-positive and gram-negative bacteria.
実験室実験の利点と制限
The advantages of using 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its low yield and the fact that its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
合成法
The synthesis of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-hydroxy-4-(4-butoxybenzoyl)-1-(2-morpholinoethyl)-5-(3-pyridyl)-1H-pyrrole-2,5-dione with sodium borohydride in the presence of acetic acid. The resulting product is then purified using column chromatography. The yield of this compound is approximately 50%.
科学的研究の応用
4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, this compound exhibits anti-bacterial activity by inhibiting the growth of gram-positive and gram-negative bacteria.
特性
分子式 |
C26H31N3O5 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC名 |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H31N3O5/c1-2-3-15-34-21-8-6-19(7-9-21)24(30)22-23(20-5-4-10-27-18-20)29(26(32)25(22)31)12-11-28-13-16-33-17-14-28/h4-10,18,23,30H,2-3,11-17H2,1H3/b24-22- |
InChIキー |
ATPCFVPTAAUXRO-GYHWCHFESA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)/O |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)
![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)


![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)
